An In-Depth Technical Guide to Methyl 3-bromo-2-chloro-6-fluorobenzoate
An In-Depth Technical Guide to Methyl 3-bromo-2-chloro-6-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on the benzene ring, offers multiple reactive sites and modulates the electronic properties of the molecule, making it a valuable intermediate in the synthesis of complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and potential applications.
Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-bromo-2-chloro-6-fluorobenzoate | [1] |
| CAS Number | 1784053-31-1 | [1] |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [1] |
| InChIKey | YMOHTCWUUZHAIV-UHFFFAOYSA-N | [2] |
Synthesis and Workflow
The synthesis of methyl 3-bromo-2-chloro-6-fluorobenzoate is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid, followed by its esterification.
Part 1: Synthesis of 3-bromo-2-chloro-6-fluorobenzoic Acid (CAS: 1114809-13-0)
While specific literature detailing a high-yield synthesis of 3-bromo-2-chloro-6-fluorobenzoic acid is not abundant, a plausible synthetic route can be inferred from related patent literature. A US patent describes the synthesis of a similar compound, 3-bromo-5-chloro-2-fluorobenzoic acid, which suggests a pathway involving halogenation of a substituted fluorobenzaldehyde followed by oxidation[3]. The synthesis of the target precursor acid likely involves multi-step reactions starting from a commercially available substituted aniline or benzene derivative, employing standard aromatic substitution reactions such as diazotization, Sandmeyer reaction, and directed ortho-metalation, followed by halogenation.
Part 2: Esterification
The final step is the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid to its methyl ester. This is a standard transformation in organic chemistry and can be accomplished through several reliable methods. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Detailed Experimental Protocol (Fischer Esterification):
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Reaction Setup: To a solution of 3-bromo-2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
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Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure methyl 3-bromo-2-chloro-6-fluorobenzoate.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for Methyl 3-bromo-2-chloro-6-fluorobenzoate.
Structural Elucidation and Spectroscopic Data
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (7.0-8.0 ppm): Two signals corresponding to the two aromatic protons, likely exhibiting complex coupling patterns due to the presence of the fluorine atom. Methyl ester region (3.8-4.0 ppm): A singlet integrating to three protons. |
| ¹³C NMR | Aromatic region (110-160 ppm): Signals for the six aromatic carbons, with the carbon atoms attached to the halogens showing characteristic chemical shifts and C-F coupling. Carbonyl carbon (160-170 ppm): A signal for the ester carbonyl carbon. Methyl carbon (50-55 ppm): A signal for the methyl group of the ester[4][5]. |
| IR (Infrared) | C=O stretch (ester): ~1720-1740 cm⁻¹. C-O stretch (ester): ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. C-Halogen stretches: C-F (~1000-1400 cm⁻¹), C-Cl (~600-800 cm⁻¹), C-Br (~500-600 cm⁻¹)[6]. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Reactivity and Potential Applications
The chemical reactivity of methyl 3-bromo-2-chloro-6-fluorobenzoate is dictated by the interplay of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring is substituted with three different halogens, each offering a handle for further synthetic transformations.
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Cross-Coupling Reactions: The bromo substituent is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. The chloro substituent can also participate in such reactions, often under more forcing conditions, allowing for selective and sequential functionalization.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group, activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in SNAr reactions, provides another avenue for derivatization.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of immense interest in drug discovery. The incorporation of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
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Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
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Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity[2].
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Lipophilicity and Permeability: The introduction of halogens increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Given these properties, methyl 3-bromo-2-chloro-6-fluorobenzoate is an attractive starting material for the synthesis of novel small molecules for screening in various therapeutic areas. It can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.
Safety and Handling
Methyl 3-bromo-2-chloro-6-fluorobenzoate is classified as an irritant.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
Methyl 3-bromo-2-chloro-6-fluorobenzoate is a highly functionalized aromatic compound with considerable potential as a synthetic intermediate. Its rich array of reactive sites, stemming from the distinct halogen substituents and the methyl ester group, provides chemists with a versatile platform for the construction of complex molecules. While detailed experimental data for this specific compound is currently limited in the public domain, its structural features strongly suggest its utility in the development of novel pharmaceuticals and advanced materials. Further exploration of the reactivity and applications of this molecule is warranted and promises to yield valuable insights and discoveries in the field of organic chemistry.
References
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PubChem. Methyl 3-bromo-2-chloro-6-fluorobenzoate. National Center for Biotechnology Information.
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U.S. Patent No. 9,314,464. (2016). Compounds and compositions as protein kinase inhibitors.
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
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Chemistry LibreTexts. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy.
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University of Colorado Boulder. IR Chart.
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Lu, Z., & Politzer, P. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(11), 1797.
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PubChemLite. Methyl 3-bromo-2-chloro-6-fluorobenzoate (C8H5BrClFO2).
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